molecular formula C15H11N3O3 B3059290 4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- CAS No. 966-91-6

4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl-

Cat. No.: B3059290
CAS No.: 966-91-6
M. Wt: 281.27 g/mol
InChI Key: YDXJOYOUVJVSFG-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a methyl group at the 2-position, a nitro group at the 6-position, and a phenyl group at the 3-position of the quinazolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and nitration reactions. One common method includes:

    Condensation: Anthranilic acid is reacted with a suitable aldehyde or ketone in the presence of an acid catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization under acidic or basic conditions to form the quinazolinone core.

    Nitration: The quinazolinone core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

Industrial Production Methods

Industrial production of 4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinazolinone derivatives with carboxyl or hydroxyl groups.

    Reduction: Amino-substituted quinazolinone derivatives.

    Substitution: Phenyl-substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Based on the search results, the compound "4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl-" has several applications, primarily in scientific research, particularly in medicinal chemistry and the synthesis of dyes and pigments .

Scientific Research Applications

  • Dye and Pigment Synthesis: 2-methyl-6-nitro-4(3H)-Quinazolinone is used as a precursor in the synthesis of dyes and pigments within the chemical industry .
  • Medicinal Chemistry: Quinazoline derivatives, including 4(3H)-quinazolinones, are important heterocyclic compounds with a wide range of biological activities . The stability of the quinazolinone nucleus makes it attractive to medicinal chemists for synthesizing new medicinal agents .
  • Antimicrobial Activity: Quinazolinones have demonstrated antimicrobial properties, with various substitutions at the 3-position enhancing their activity. They have been found effective against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Shigella dysenteriae) . Some derivatives have also shown antifungal activity against Candida albicans, Aspergillus niger, and Curvularia lunata .
  • Antitumor Activity: Quinazoline scaffolds resemble purine and pteridine nuclei, allowing them to inhibit purinic or folic acid metabolic pathways. Some 4(3H)-quinazolinone derivatives have shown in vitro antitumor activity against human myelogenous leukemia K562 cells .
  • Synthesis of Quinazolinone-Thiazole Hybrids: Quinazolinones are used in the synthesis of quinazolinone-thiazole hybrids, which have valuable biological properties including cytotoxic, antibacterial, and antifungal activities .

Case Studies

  • Antileishmanial Agents: Quinazolinone hybrids, including those bearing pyrimidine, triazine, tetrazole, and peptide scaffolds, have shown potent leishmanicidal activity against intracellular amastigotes .
  • Antibiotic Discovery: E)-3-(3-carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one has been identified as an antibiotic effective in vivo against methicillin-resistant Staphylococcus aureus (MRSA) . It damages cell-wall biosynthesis by binding to penicillin-binding protein (PBP) 2a .
  • Cytotoxicity Evaluation: Quinazolinone-thiazole hybrids have been synthesized and evaluated for their cytotoxic effects on cell lines such as MCF-7, HT-29, and PC-3, with some compounds showing high cytotoxic activities .
  • Alzheimer's Disease: 6-amino-4(3H)-quinazolinone derivatives are being studied and developed as potential novel drugs for treating Alzheimer's disease due to their acetylcholinesterase inhibition activity .

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to disease processes.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone, 2-methyl-3-phenyl-: Lacks the nitro group at the 6-position.

    4(3H)-Quinazolinone, 6-nitro-3-phenyl-: Lacks the methyl group at the 2-position.

    4(3H)-Quinazolinone, 2-methyl-6-nitro-: Lacks the phenyl group at the 3-position.

Uniqueness

4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- is unique due to the presence of all three substituents (methyl, nitro, and phenyl) on the quinazolinone core

Biological Activity

4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- is a member of the quinazolinone family, known for its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Quinazolinones

Quinazolinones are heterocyclic compounds that have garnered attention due to their pharmacological potential. They are characterized by a fused benzene and pyrimidine ring system, which contributes to their biological activity. The specific compound 4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- features a methyl group at the 2-position, a nitro group at the 6-position, and a phenyl group at the 3-position of the quinazolinone core, enhancing its reactivity and biological profile.

Antimicrobial Activity

4(3H)-Quinazolinone derivatives have shown promising antimicrobial properties . Studies indicate that these compounds exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, research has demonstrated that modifications in the quinazolinone structure can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of 4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- has been explored in several studies. Notably:

  • Cell Line Studies : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and PC-3 (prostate cancer). The mechanism involves inducing cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
Cell LineIC50 (µM)Mechanism
MCF-710Apoptosis induction
HT-2912Cell cycle arrest
PC-310Apoptosis induction

Anti-inflammatory Activity

Research indicates that quinazolinones possess anti-inflammatory properties . The compound has been shown to reduce inflammation markers in various experimental models. This activity is believed to stem from its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

The biological effects of 4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for its anticancer and antimicrobial activities.
  • Receptor Modulation : It interacts with various receptors, modulating their activity and influencing cellular signaling pathways.
  • Gene Expression Alteration : The compound can alter gene expression patterns associated with disease processes, particularly in cancer .

Case Studies and Research Findings

Recent studies have highlighted the potential of quinazolinones in drug discovery:

  • Antituberculosis Activity : A study focused on quinazolinone derivatives linked to triazole hybrids showed enhanced anti-tuberculosis activity with an MIC value as low as 0.78 µg/mL against Mycobacterium tuberculosis .
  • Cardiovascular Effects : Preliminary studies on cardiovascular activity indicated that certain derivatives could significantly lower blood pressure and control heart rate in vivo models .
  • Antioxidant Properties : Some derivatives have also exhibited antioxidant activities, which could contribute to their therapeutic potential against oxidative stress-related diseases .

Properties

IUPAC Name

2-methyl-6-nitro-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c1-10-16-14-8-7-12(18(20)21)9-13(14)15(19)17(10)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXJOYOUVJVSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478341
Record name 4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

966-91-6
Record name 4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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